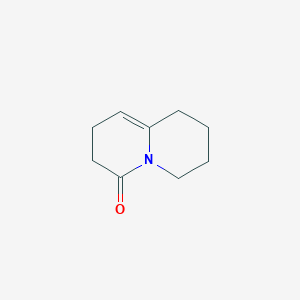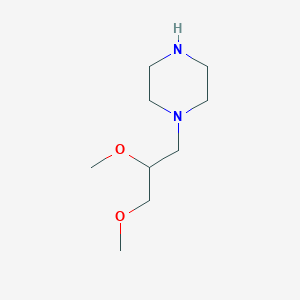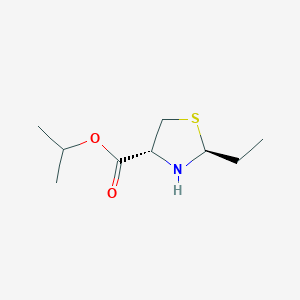
2,3,6,7,8,9-Hexahydroquinolizin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,8,9-Hexahydroquinolizin-4-one is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are of significant interest in organic chemistry due to their wide range of applications in biological and industrial fields. This compound, in particular, has a unique structure that makes it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,8,9-Hexahydroquinolizin-4-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-aryl-2-pyrazoline-5-one, aromatic aldehyde, and 6-amino-2-thiouracil in the presence of piperidine as a catalyst . This one-pot three-component reaction is efficient and reduces reaction time.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of recyclable catalysts and eco-friendly solvents. For example, β-cyclodextrin-SO3H can be used as a recyclable catalyst in aqueous media, providing a convenient and efficient strategy for the preparation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6,7,8,9-Hexahydroquinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include acyl chlorides, secondary amides, and various catalysts such as Iridium complexes . The reaction conditions are typically mild, allowing for efficient synthesis and modification of the compound.
Major Products Formed: The major products formed from these reactions include bicyclic and monocyclic derivatives of this compound. These derivatives have diverse applications in medicinal chemistry and other fields .
Applications De Recherche Scientifique
2,3,6,7,8,9-Hexahydroquinolizin-4-one has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the development of new materials and industrial products due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 2,3,6,7,8,9-Hexahydroquinolizin-4-one involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of certain enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,3,6,7,8,9-Hexahydroquinolizin-4-one include 8-hydroxyquinoline, 4-oxoquinoline-3-carboxylic acid, and various hexahydroisoquinoline derivatives .
Uniqueness: What sets this compound apart from these similar compounds is its unique structure, which allows for a wide range of chemical modifications and applications. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2,3,6,7,8,9-hexahydroquinolizin-4-one |
InChI |
InChI=1S/C9H13NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h5H,1-4,6-7H2 |
Clé InChI |
AMSKQOBRDYFGLP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=CCCC2=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B13820518.png)

![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)

![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)






![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
